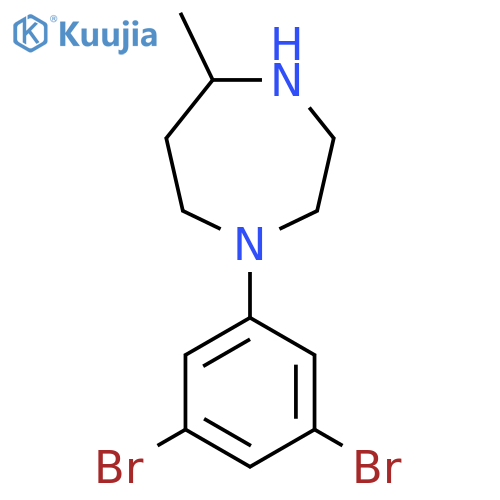Cas no 2137857-95-3 (1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane)

2137857-95-3 structure
商品名:1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane
1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 2137857-95-3
- EN300-715351
- 1-(3,5-dibromophenyl)-5-methyl-1,4-diazepane
- 1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane
-
- インチ: 1S/C12H16Br2N2/c1-9-2-4-16(5-3-15-9)12-7-10(13)6-11(14)8-12/h6-9,15H,2-5H2,1H3
- InChIKey: VMFJOIAAKIZCHV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1)N1CCNC(C)CC1)Br
計算された属性
- せいみつぶんしりょう: 347.96597g/mol
- どういたいしつりょう: 345.96802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 15.3Ų
1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715351-1.0g |
1-(3,5-dibromophenyl)-5-methyl-1,4-diazepane |
2137857-95-3 | 1g |
$0.0 | 2023-06-06 |
1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2137857-95-3 (1-(3,5-Dibromophenyl)-5-methyl-1,4-diazepane) 関連製品
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
